molecular formula C14H10BrN3OS3 B11664795 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide CAS No. 303107-47-3

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11664795
CAS No.: 303107-47-3
M. Wt: 412.4 g/mol
InChI Key: GVUVPFCKEBYFII-FRKPEAEDSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Thioether Formation: The benzothiazole ring is then reacted with chloroacetic acid to form the thioether linkage.

    Hydrazide Formation: The thioether is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.

    Schiff Base Formation: Finally, the hydrazide is reacted with 5-bromothiophene-2-carbaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the hydrazide functional group, potentially converting it to an amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Amines derived from the reduction of the hydrazide group.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

    Drug Development: Due to its biological activity, the compound is being investigated as a potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the thiophene ring and bromine atom.

    N’-[(E)-(5-Bromothiophen-2-yl)methylidene]acetohydrazide: Lacks the benzothiazole ring.

Uniqueness

    Structural Complexity: The presence of both the benzothiazole and thiophene rings, along with the hydrazide functional group, makes this compound structurally unique.

    Biological Activity: The combination of these structural features contributes to its diverse biological activities, making it a valuable compound for research and development.

Properties

CAS No.

303107-47-3

Molecular Formula

C14H10BrN3OS3

Molecular Weight

412.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C14H10BrN3OS3/c15-12-6-5-9(21-12)7-16-18-13(19)8-20-14-17-10-3-1-2-4-11(10)22-14/h1-7H,8H2,(H,18,19)/b16-7+

InChI Key

GVUVPFCKEBYFII-FRKPEAEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=C(S3)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=C(S3)Br

Origin of Product

United States

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